Acanthopanaxoside B

Description

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H98O27/c1-25-36(65)40(69)44(73)51(81-25)86-48-32(24-78-26(2)63)84-50(47(76)43(48)72)80-23-31-39(68)42(71)46(75)53(83-31)88-55(77)61-18-16-56(3,4)20-28(61)27-10-11-34-58(7)14-13-35(57(5,6)33(58)12-15-60(34,9)59(27,8)17-19-61)85-54-49(37(66)29(64)22-79-54)87-52-45(74)41(70)38(67)30(21-62)82-52/h10,25,28-54,62,64-76H,11-24H2,1-9H3/t25-,28-,29-,30+,31+,32+,33-,34+,35-,36-,37-,38+,39+,40+,41-,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,58-,59+,60+,61-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFPVHPLEGGWHZ-DIUPZIBKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)COC(=O)C)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)COC(=O)C)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H98O27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1263.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Acanthopanaxoside B?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthopanaxoside B is a complex triterpenoid saponin isolated from the leaves of Acanthopanax senticosus (Rupr. & Maxim.) Harms, a plant widely used in traditional medicine. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of this compound. It also details experimental protocols for its isolation and characterization and discusses its known biological activities and potential signaling pathway interactions.

Chemical Structure and Identification

Initial confusion in commercial and some database sources has occasionally misidentified this compound. However, the definitive structure was elucidated by Jiang et al. in 2006 as a complex triterpenoid saponin.[1]

Systematic Name: 3-O-beta-D-glucopyranosyl-(1->2)-alpha-L-arabinopyranosyl oleanolic acid 28-O-alpha-L-rhamnopyranosyl-(1->4)-6-O-acetyl-beta-D-glucopyranosyl-(1->6)-beta-D-glucopyranosyl ester[1]

Chemical Formula: C₆₁H₉₈O₂₇[2][3]

Molecular Weight: 1263.43 g/mol [2][3]

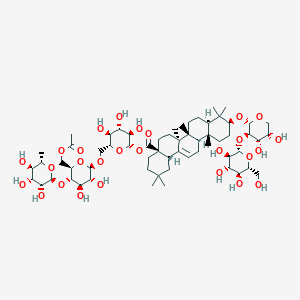

Chemical Structure:

Caption: Schematic representation of this compound's structure.

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆₁H₉₈O₂₇ | [2][3] |

| Molecular Weight | 1263.43 g/mol | [2][3] |

| Appearance | Amorphous powder | [1] |

| Optical Rotation | [α]D²⁵ -15.4° (c 0.5, MeOH) | [1] |

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through extensive NMR and mass spectrometry analysis.[1]

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

| Ion | m/z [M-H]⁻ | Source |

| Calculated | 1261.6240 | [1] |

| Found | 1261.6238 | [1] |

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, as reported by Jiang et al. (2006), recorded in pyridine-d₅.[1]

Table 1: ¹³C NMR Data (125 MHz, C₅D₅N) of this compound [1]

| Position | Aglycone (δc) | Position | Sugar Moieties (δc) |

| 1 | 38.9 | Ara | |

| 2 | 26.7 | 1' | 104.8 |

| 3 | 88.9 | 2' | 83.1 |

| 4 | 39.6 | 3' | 74.5 |

| 5 | 55.9 | 4' | 69.4 |

| 6 | 18.5 | 5' | 66.1 |

| 7 | 33.2 | Glc (at C-3) | |

| 8 | 39.9 | 1'' | 106.0 |

| 9 | 48.1 | 2'' | 76.5 |

| 10 | 37.0 | 3'' | 78.2 |

| 11 | 23.8 | 4'' | 71.6 |

| 12 | 122.8 | 5'' | 78.0 |

| 13 | 144.2 | 6'' | 62.7 |

| 14 | 42.2 | Glc' (at C-28) | |

| 15 | 28.3 | 1''' | 95.7 |

| 16 | 23.7 | 2''' | 74.1 |

| 17 | 46.7 | 3''' | 78.5 |

| 18 | 41.8 | 4''' | 71.0 |

| 19 | 46.3 | 5''' | 78.2 |

| 20 | 30.9 | 6''' | 69.4 |

| 21 | 34.2 | Glc'' (at C-28) | |

| 22 | 32.6 | 1'''' | 104.8 |

| 23 | 28.1 | 2'''' | 75.3 |

| 24 | 16.9 | 3'''' | 76.6 |

| 25 | 15.6 | 4'''' | 79.2 |

| 26 | 17.4 | 5'''' | 74.3 |

| 27 | 26.2 | 6'''' | 63.6 |

| 28 | 176.6 | Rha | |

| 29 | 33.2 | 1''''' | 102.9 |

| 30 | 23.8 | 2''''' | 72.7 |

| 3''''' | 72.8 | ||

| 4''''' | 74.0 | ||

| 5''''' | 69.9 | ||

| 6''''' | 18.6 | ||

| Acetyl | |||

| CO | 170.6 | ||

| CH₃ | 20.6 |

Table 2: ¹H NMR Data (500 MHz, C₅D₅N) of this compound [1]

| Position | Aglycone (δH, J in Hz) | Position | Sugar Moieties (δH, J in Hz) |

| 3 | 3.25 (dd, 11.5, 4.0) | Ara-1' | 4.96 (d, 6.5) |

| 12 | 5.48 (br s) | Glc-1'' | 5.19 (d, 7.5) |

| 18 | 3.20 (dd, 13.5, 4.0) | Glc'-1''' | 6.31 (d, 8.0) |

| 23 | 1.00 (s) | Glc''-1'''' | 5.00 (d, 7.5) |

| 24 | 0.82 (s) | Rha-1''''' | 5.54 (br s) |

| 25 | 0.85 (s) | Rha-6''''' | 1.55 (d, 6.0) |

| 26 | 1.18 (s) | Ac-CH₃ | 1.93 (s) |

| 27 | 1.25 (s) | ||

| 29 | 0.93 (s) | ||

| 30 | 0.95 (s) |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is adapted from Jiang et al. (2006).[1]

Caption: Workflow for the isolation of this compound.

-

Extraction: The dried and powdered leaves of Acanthopanax senticosus are extracted with 70% ethanol at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a residue.

-

Partitioning: The residue is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

Fractionation: The n-BuOH soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol-water.

-

Further Purification: Fractions containing this compound are further purified by a combination of Sephadex LH-20 and RP-18 column chromatography using a methanol-water gradient.

-

Final Purification: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on an ODS column with an acetonitrile-water mobile phase to yield pure this compound.

Pancreatic Lipase Inhibition Assay

The following is a general protocol for a pancreatic lipase inhibition assay, similar to the one used in the initial screening of compounds from A. senticosus.

-

Enzyme and Substrate Preparation: A solution of porcine pancreatic lipase is prepared in Tris-HCl buffer. The substrate, p-nitrophenyl butyrate (pNPB), is dissolved in a suitable solvent like DMSO.

-

Assay Reaction: The assay is performed in a 96-well plate. Test compounds (including this compound) and a positive control (e.g., Orlistat) are pre-incubated with the lipase solution.

-

Reaction Initiation: The reaction is initiated by adding the pNPB substrate solution to all wells.

-

Measurement: The hydrolysis of pNPB to p-nitrophenol is monitored by measuring the absorbance at 405 nm at regular intervals using a microplate reader.

-

Data Analysis: The percentage of lipase inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined from a dose-response curve.

Biological Activity and Signaling Pathways

Pancreatic Lipase Inhibition

In the initial screening by Jiang et al. (2006), this compound (referred to as compound 7 in the publication) did not show inhibitory activity against pancreatic lipase.[1] Several other saponins isolated from A. senticosus did, however, exhibit this activity.

Potential Anti-Inflammatory and Neuroprotective Effects

While direct studies on the specific signaling pathways modulated by pure this compound are limited, extensive research on extracts of Acanthopanax senticosus, of which this compound is a component, suggests potential anti-inflammatory and neuroprotective activities. These effects are often attributed to the modulation of key signaling cascades.

Potential Signaling Pathways Modulated by Acanthopanax senticosus Extracts:

-

NF-κB Signaling Pathway: Extracts of A. senticosus have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.[4]

-

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. Extracts of A. senticosus have been reported to modulate this pathway, which may contribute to their neuroprotective effects.[5]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation and apoptosis. Modulation of this pathway by A. senticosus extracts has been observed.

The diagram below illustrates the potential interplay of these pathways in the context of the anti-inflammatory and neuroprotective effects of Acanthopanax senticosus extracts. The specific contribution of this compound to the modulation of these pathways requires further investigation.

Caption: Potential signaling pathways modulated by A. senticosus extracts.

Conclusion

This compound is a structurally complex triterpenoid saponin found in Acanthopanax senticosus. While its direct biological activities are still under investigation, its presence in a medicinally important plant suggests it may contribute to the overall therapeutic effects of the plant extract. Further research is needed to elucidate the specific pharmacological actions of this compound and its role in modulating key signaling pathways involved in inflammation and neuroprotection. This technical guide provides a foundational understanding of its chemical nature to support future research and development endeavors.

References

- 1. Biologically active triterpenoid saponins from Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Acanthopanax senticosus total flavonoids alleviate lipopolysaccharide-induced intestinal inflammation and modulate the gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dietary supplementation of Acanthopanax senticosus extract alleviates motor deficits in MPTP-induced Parkinson’s disease mice and its underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Characterization of Eleutheroside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutheroside B, also known as syringin, is a prominent phenylpropanoid glycoside first isolated from Eleutherococcus senticosus (commonly known as Siberian ginseng). It is a key bioactive constituent responsible for many of the plant's traditionally recognized adaptogenic, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth overview of the discovery, isolation, purification, and analytical characterization of Eleutheroside B, along with a detailed exploration of its known mechanisms of action involving key signaling pathways.

Discovery and Natural Occurrence

Eleutheroside B was identified as one of the major active compounds in the roots and rhizomes of Eleutherococcus senticosus. Subsequent research has also detected its presence in other species of the Acanthopanax genus. The concentration of Eleutheroside B can vary depending on the plant part, geographical location, and cultivation methods. Generally, the stems have been found to contain higher concentrations than the roots.[1][2] The total eleutheroside content (including Eleutheroside B and E) in E. senticosus roots typically ranges from 0.6% to 0.9% of the dry weight.

Isolation and Purification of Eleutheroside B

The isolation and purification of Eleutheroside B from its natural plant sources involve a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Experimental Protocols

1. Extraction: 70% Ethanol Reflux Extraction

This is a conventional and widely used method for extracting Eleutheroside B.

-

Plant Material Preparation: Air-dry the roots and rhizomes of Eleutherococcus senticosus and grind them into a coarse powder.

-

Extraction Procedure:

-

Soak the powdered plant material (e.g., 15 g) in 70-75% ethanol (e.g., 150 mL) for 24 hours at room temperature.[3]

-

Following soaking, subject the mixture to ultrasonic-assisted extraction for 15 minutes or perform reflux extraction.[3]

-

Filter the extract and re-extract the plant material twice more with fresh 70% ethanol.

-

Combine the filtrates for further processing.

-

2. Purification: Macroporous Resin Column Chromatography

Macroporous resins, such as HPD-100, are effective for the enrichment and purification of Eleutheroside B from crude extracts.[4][5][6][7]

-

Resin Activation and Column Packing:

-

Pre-treat the HPD-100 resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no alcohol smell remains.

-

Pack the activated resin into a glass column.

-

-

Adsorption:

-

Adjust the pH of the crude extract to approximately 4.

-

Load the extract onto the column at a flow rate of 2 bed volumes (BV)/hour.

-

Wash the column with deionized water to remove impurities.

-

-

Desorption (Elution):

-

Elute the column with a stepwise gradient of ethanol-water solutions (e.g., 10%, 30%, 60%, 80% ethanol).

-

Collect the fractions and monitor for the presence of Eleutheroside B using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The fraction eluted with 60-70% ethanol is typically enriched with Eleutheroside B.[4][7]

-

The optimal desorption conditions for HPD-100C resin have been identified as a 60:40 (v/v) ethanol-water solution with an eluent volume of 4 BV and a flow rate of 3 BV/h.[4][7]

-

Logical Workflow for Isolation and Purification

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is employed for the identification and quantification of Eleutheroside B.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the quantitative analysis of Eleutheroside B.

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Dissolve the purified sample or extract in methanol and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used (e.g., Agilent Zorbax SB-C18, 4.6 mm x 250 mm, 5 µm).[8]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (often with a modifier like phosphoric acid or formic acid) is common. A typical gradient might start with a higher proportion of aqueous phase and gradually increase the organic phase. For instance, a gradient of water and acetonitrile from 90:10 to 70:30 over 20 minutes can be effective.[9]

-

Table 1: HPLC Parameters for Eleutheroside B Analysis

| Parameter | Value | Reference(s) |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | [8][9][10] |

| Mobile Phase A | Water with 0.5% phosphoric acid | [8] |

| Mobile Phase B | Acetonitrile | [8][9] |

| Gradient | 6% acetonitrile for 2 min, then linear gradient to 17% over 18 min | [1] |

| Flow Rate | 1.0 mL/min | [8][9] |

| Detection Wavelength | 210 nm or 220 nm | [1][8] |

| Column Temperature | 25°C - 30°C | [8][9] |

| Injection Volume | 10 µL | [9] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of Eleutheroside B.

Table 2: 1H and 13C NMR Spectral Data for Eleutheroside B (in DMSO-d6)

| Position | 1H NMR (δ, ppm, J in Hz) | 13C NMR (δ, ppm) | Reference(s) |

| Aglycone | [2] | ||

| 2, 6 | 6.73 (2H, s) | 152.0 | [2] |

| 7 | 6.46 (1H, d, J=15.9) | - | [2] |

| 8 | 6.33 (1H, dt, J=15.9, 5.1) | - | [2] |

| 9a | 4.11 (1H, dd, J=5.1, 1.4) | - | [2] |

| 9b | 4.09 (1H, dd, J=5.1, 1.4) | - | [2] |

| OMe | 3.77 (6H, s) | - | [2] |

| Glucose | [2] | ||

| 1' | 4.84 (1H, d, J=7.5) | - | [2] |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of Eleutheroside B.

-

FAB-MS: m/z 373 [M+H]+[2]

-

Fragmentation: The major in vivo metabolic transformations of Eleutheroside B include demethylation, acetylation, oxidation, and glucuronidation following deglycosylation.[11]

Biological Activities and Signaling Pathways

Eleutheroside B exhibits a range of pharmacological effects, including anti-inflammatory, neuroprotective, and immunomodulatory activities. These effects are mediated through its interaction with several key intracellular signaling pathways.

Anti-inflammatory Effects via Inhibition of the JAK2/STAT3 Pathway

Eleutheroside B has been shown to mitigate inflammation by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. Over-activation of this pathway is associated with the production of pro-inflammatory cytokines. Eleutheroside B downregulates the phosphorylation of JAK2 and STAT3, leading to a reduction in the expression of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Induction of Autophagy via the AMPK/mTOR Pathway

Eleutheroside B can induce autophagy, a cellular process of degradation and recycling of cellular components, through the activation of the AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (mTOR) pathway. AMPK activation by Eleutheroside B leads to the phosphorylation and activation of ULK1, a key initiator of autophagy, while simultaneously inhibiting the mTORC1 complex, which is a negative regulator of autophagy.[12][13][14]

Neuroprotection through the PI3K/Akt Pathway

The neuroprotective effects of Eleutheroside B are, in part, attributed to its modulation of the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[15][16][17] This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death). Activation of the PI3K/Akt pathway by Eleutheroside B leads to the phosphorylation of downstream targets that suppress apoptotic machinery and promote neuronal survival, thus offering a potential therapeutic avenue for neurodegenerative diseases.

Conclusion

Eleutheroside B stands out as a pharmacologically significant compound with well-documented anti-inflammatory and neuroprotective properties. The methodologies for its extraction, purification, and analysis are well-established, providing a solid foundation for further research and development. A deeper understanding of its interactions with key signaling pathways, such as JAK2/STAT3, AMPK/mTOR, and PI3K/Akt, continues to unveil its therapeutic potential for a range of diseases, encouraging further investigation into its clinical applications.

References

- 1. Quantitative determination of eleutheroside B and E from Acanthopanax species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Enrichment and Purification of Syringin, Eleutheroside E and Isofraxidin from Acanthopanax senticosus by Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of eleutheroside B metabolites derived from an extract of Acanthopanax senticosus Harms by high-resolution liquid chromatography/quadrupole time-of-flight mass spectrometry and automated data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Eleutheroside B Pretreatment Attenuates Hypobaric Hypoxia-Induced High-Altitude Pulmonary Edema by Regulating Autophagic Flux via the AMPK/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Role of AMPK in autophagy [frontiersin.org]

- 14. AMPK and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Acanthopanaxoside B: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Acanthopanaxoside B, a lignan glycoside of significant interest in pharmacological research. This document outlines its core physicochemical properties, explores its biological activities through detailed experimental insights, and presents relevant signaling pathways and analytical workflows.

Core Physicochemical Properties

This compound, also known as Eleutheroside E1, is a naturally occurring compound isolated from plants of the Acanthopanax genus. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 7374-79-0 | [1] |

| Molecular Formula | C₂₈H₃₆O₁₃ | [1] |

| Molecular Weight | 580.58 g/mol | [1] |

| Synonyms | (+)-Syringaresinol 4′-O-β-glucopyranoside, Eleutheroside E1 | [1] |

Biological Activity and Pharmacological Potential

This compound has demonstrated a range of biological activities, positioning it as a compound of interest for therapeutic development. Notably, it is recognized for its anti-inflammatory and anti-amnesic effects.[1] As a glycoside, its structure, featuring a sugar moiety linked to a non-sugar component, is crucial to its biological function.[1] Research has focused on its influence on various cellular signaling pathways.[1]

Conceptual Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and analysis of bioactive compounds like this compound from plant material.

References

Physical and chemical properties of Eleutheroside B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleutheroside B, also known as Syringin, is a phenylpropanoid glycoside that stands as a principal bioactive constituent of Eleutherococcus senticosus (Siberian Ginseng). This document provides an in-depth technical overview of the physical and chemical properties of Eleutheroside B, alongside detailed experimental protocols for its analysis and evaluation of its biological activities. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Eleutheroside B is a well-characterized natural compound with defined physical and chemical properties. These properties are essential for its isolation, identification, and formulation in research and potential therapeutic applications.

Identity and Structure

-

Systematic Name: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol

-

Common Names: Eleutheroside B, Syringin, Methoxyconiferin, Lilacin

-

CAS Number: 118-34-3

-

Molecular Formula: C₁₇H₂₄O₉

-

Molecular Weight: 372.37 g/mol

Physicochemical Data

A summary of the key physicochemical properties of Eleutheroside B is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Melting Point | 185-187 °C | |

| Solubility | Soluble in water, ethanol, and methanol. Slightly soluble in ethyl acetate. | |

| Appearance | White to off-white crystalline powder | |

| UV λmax | 265 nm (in methanol) | [1] |

Spectral Data

The structural elucidation of Eleutheroside B is supported by various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of Eleutheroside B exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:

-

~3400 cm⁻¹ (broad): O-H stretching vibrations from the hydroxyl groups of the glucose moiety and the phenylpropanoid side chain.

-

~2920 cm⁻¹: C-H stretching vibrations of the methoxy and methylene groups.

-

~1630 cm⁻¹: C=C stretching vibration of the aromatic ring and the alkene group.

-

~1515 cm⁻¹ and ~1460 cm⁻¹: Aromatic C=C skeletal vibrations.

-

~1270 cm⁻¹ and ~1120 cm⁻¹: C-O stretching vibrations of the ether and alcohol functionalities.

-

~1075 cm⁻¹: C-O stretching of the glycosidic bond.

-

Experimental Protocols

This section provides detailed methodologies for the isolation, analysis, and biological evaluation of Eleutheroside B.

Isolation and Purification of Eleutheroside B from Eleutherococcus senticosus

This protocol describes a general procedure for the extraction and purification of Eleutheroside B from the dried roots and rhizomes of E. senticosus.

Methodology:

-

Extraction: The powdered, dried roots of E. senticosus are extracted with 70% ethanol at room temperature with agitation for 24 hours. The extraction is repeated three times.

-

Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane and ethyl acetate to remove nonpolar and moderately polar impurities. The aqueous layer is then extracted with n-butanol.

-

Column Chromatography: The n-butanol fraction, which is enriched with Eleutheroside B, is subjected to silica gel column chromatography.

-

Elution: The column is eluted with a gradient of chloroform-methanol, starting with a higher ratio of chloroform and gradually increasing the proportion of methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (e.g., 8:2 v/v) and visualized under UV light (254 nm) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Crystallization: Fractions containing pure Eleutheroside B are combined, concentrated, and crystallized from a suitable solvent system (e.g., methanol-water) to yield the pure compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the qualitative and quantitative analysis of Eleutheroside B.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed. A common system involves:

-

Solvent A: Water with 0.1% formic acid or phosphoric acid.

-

Solvent B: Acetonitrile.

-

A linear gradient from 10% B to 40% B over 30 minutes is a good starting point.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 265 nm.[1]

-

Injection Volume: 10-20 µL.

-

Quantification: Quantification is achieved by creating a calibration curve with a certified reference standard of Eleutheroside B.

Neuroprotective Activity Assay in SH-SY5Y Cells

This protocol assesses the ability of Eleutheroside B to protect neuronal cells from oxidative stress-induced cell death.

Methodology:

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Eleutheroside B (e.g., 1, 10, 50 µM) and incubated for 2 hours.

-

Induction of Oxidative Stress: A neurotoxic agent, such as hydrogen peroxide (H₂O₂) (e.g., 100 µM) or 6-hydroxydopamine (6-OHDA), is added to the wells (except for the control group) and incubated for a further 24 hours.

-

MTT Assay: After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control group (untreated, non-stressed cells).

Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol evaluates the anti-inflammatory potential of Eleutheroside B by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated overnight.

-

Treatment: Cells are pre-treated with various concentrations of Eleutheroside B for 1 hour.

-

Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response and incubated for 24 hours.

-

Nitric Oxide Measurement (Griess Assay):

-

50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

-

After 10 minutes of incubation at room temperature in the dark, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added.

-

The absorbance is measured at 540 nm.

-

-

Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The inhibitory effect of Eleutheroside B on NO production is calculated relative to the LPS-stimulated control group.

Signaling Pathways

Eleutheroside B exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Eleutheroside B has been shown to activate AMPK, leading to downstream effects that are beneficial for metabolic health.[2]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Eleutheroside B can activate the Nrf2 pathway, enhancing the expression of antioxidant enzymes and protecting cells from oxidative damage.[3]

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses. Eleutheroside B has been demonstrated to inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.

Conclusion

Eleutheroside B is a promising natural product with a well-defined chemical structure and a range of interesting biological activities. Its ability to modulate key signaling pathways involved in metabolism, oxidative stress, and inflammation makes it a compelling candidate for further research and development. The experimental protocols and data presented in this guide provide a solid foundation for scientists and researchers to explore the full potential of this valuable compound.

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eleutheroside B Pretreatment Attenuates Hypobaric Hypoxia-Induced High-Altitude Pulmonary Edema by Regulating Autophagic Flux via the AMPK/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eleutheroside B ameliorated high altitude pulmonary edema by attenuating ferroptosis and necroptosis through Nrf2-antioxidant response signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioactive Potential of Acanthopanaxoside B: A Technical Review for Drug Discovery and Development

For Immediate Release

Acanthopanaxoside B, a triterpenoid saponin isolated from the leaves of Acanthopanax senticosus (also known as Siberian Ginseng), is emerging as a compound of interest for researchers in drug development. This technical guide provides a comprehensive review of the current scientific literature on the bioactivity of this compound, with a focus on its cytotoxic effects and potential therapeutic applications.

Introduction to this compound

This compound is a naturally occurring glycoside belonging to the saponin class of compounds. It is one of several bioactive molecules found in Acanthopanax senticosus, a plant with a long history of use in traditional medicine across Asia for its adaptogenic properties, including enhancing physical and mental endurance.[1][2] While much of the research on this plant has focused on eleutherosides, recent studies have begun to elucidate the specific pharmacological activities of its saponin constituents, such as this compound.

Cytotoxic Activity of this compound

The most well-documented bioactivity of this compound is its cytotoxic effect against various cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents.

Quantitative Data on Cytotoxicity

Several studies have investigated the in vitro cytotoxicity of this compound, yielding quantitative data in the form of IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). These findings are summarized in the table below for easy comparison.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Human Hepatocellular Carcinoma | 10.9 ± 1.7 | [1] |

| MCF-7 | Human Breast Adenocarcinoma | 9.2 ± 1.5 | [1] |

Table 1: Summary of In Vitro Cytotoxicity of this compound

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Assay:

Detailed Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound (typically in a series of dilutions) and a vehicle control (e.g., DMSO).

-

MTT Incubation: After a specified incubation period (e.g., 24, 48, or 72 hours), the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a further 4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Other Potential Bioactivities of this compound and Related Saponins

While the primary focus of research on this compound has been its cytotoxicity, the broader family of triterpenoid saponins from Acanthopanax senticosus exhibits a range of other pharmacological effects. These activities, observed in studies of crude extracts or other isolated saponins, suggest potential avenues for future investigation into the specific properties of this compound.

Anti-inflammatory Activity

Extracts of Acanthopanax senticosus have demonstrated anti-inflammatory properties.[3] The proposed mechanisms often involve the modulation of key inflammatory signaling pathways. While direct evidence for this compound is pending, it is plausible that it may contribute to the overall anti-inflammatory effect of the plant extract.

Potential Signaling Pathway Involvement in Anti-inflammatory Action:

Neuroprotective Effects

Neuroprotective properties have been attributed to various compounds isolated from Acanthopanax senticosus.[2] These effects are often linked to the modulation of signaling pathways crucial for neuronal survival and function. Further research is warranted to determine if this compound shares these neuroprotective capabilities.

Potential Signaling Pathway in Neuroprotection:

Future Directions and Conclusion

The current body of research provides a foundational understanding of the bioactivity of this compound, with the most compelling evidence supporting its cytotoxic effects against cancer cells. However, to fully realize its therapeutic potential, further in-depth studies are required.

Future research should focus on:

-

Broadening the Scope of Bioactivity Screening: Investigating the anti-inflammatory, neuroprotective, and immunomodulatory effects of purified this compound.

-

Elucidating Mechanisms of Action: Utilizing molecular biology techniques to identify the specific signaling pathways and molecular targets modulated by this compound.

-

In Vivo Studies: Progressing from in vitro cell-based assays to animal models to evaluate the efficacy, pharmacokinetics, and safety of this compound.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogues of this compound to optimize its potency and selectivity.

References

An In-depth Technical Guide to the Pharmacological Properties of Syringin from Siberian Ginseng

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringin (Eleutheroside B), a prominent phenylpropanoid glycoside primarily isolated from Eleutherococcus senticosus (Siberian Ginseng), has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the core pharmacological properties of syringin, with a focus on its anti-inflammatory, neuroprotective, anti-diabetic, anti-cancer, and hepatoprotective effects. Detailed experimental protocols for key assays, systematically organized quantitative data, and visual representations of associated signaling pathways are presented to facilitate further research and drug development endeavors.

Introduction

Syringin is a naturally occurring compound found in a variety of plants, with Siberian Ginseng being a principal source.[1] Its chemical structure, characterized by a sinapyl alcohol moiety linked to a glucose molecule, underpins its diverse biological activities. Extensive research has demonstrated that syringin exerts a range of pharmacological effects, making it a promising candidate for the development of novel therapeutics for various pathological conditions.[1] This guide aims to consolidate the current scientific knowledge on syringin, providing a technical and in-depth resource for the scientific community.

Pharmacological Properties

Syringin exhibits a broad spectrum of pharmacological activities, which are summarized in the following sections. The quantitative data associated with these effects are presented in structured tables for clarity and comparative analysis.

Anti-inflammatory and Immunomodulatory Effects

Syringin has demonstrated significant anti-inflammatory and immunomodulatory properties. Its mechanisms of action primarily involve the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.[1]

Mechanism of Action: Syringin exerts its anti-inflammatory effects by downregulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] This is achieved, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. Syringin prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[2] Additionally, syringin has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant enzymes.[3]

Quantitative Data:

Table 1: Effect of Syringin on Pro-inflammatory Cytokine Production

| Cell Line/Model | Treatment | Concentration | Effect on TNF-α | Effect on IL-6 | Effect on IL-1β | Reference |

| LPS-stimulated RAW264.7 cells | Syringin | Dose-dependent | Significant inhibition | - | - | [4] |

| LPS-stimulated macrophage-like HL-60 cells | Syringin | 10, 50, 100 µg/mL | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | [5] |

| Carrageenan-induced paw edema in rats | Syringin | - | - | - | - | [6][7][8][9][10] |

Signaling Pathway Diagram:

Neuroprotective Effects

Syringin has shown significant promise in protecting neuronal cells from various insults, including oxidative stress and neuroinflammation.[11]

Mechanism of Action: The neuroprotective effects of syringin are attributed to its ability to inhibit apoptosis and reduce inflammation in the central nervous system.[11] It has been shown to protect against amyloid-β (Aβ)-induced neurotoxicity by modulating the miR-124-3p/BID pathway.[12][13] Furthermore, syringin can attenuate cerebral ischemia/reperfusion injury by inhibiting neuroinflammation and the TLR4 signaling pathway.[1]

Quantitative Data:

Table 2: Neuroprotective Effects of Syringin

| Cell Line/Model | Insult | Syringin Concentration | Effect | Reference |

| SK-N-SH and SK-N-BE cells | Aβ25-35 | Not specified | Recovered cell viability and suppressed apoptosis | [12] |

| Neonatal hypoxic-ischemic brain injury rat model | Hypoxia-ischemia | 10 mg/kg | Reduced apoptosis, cerebral edema, and neuron damage | [11] |

Experimental Workflow Diagram:

Anti-Diabetic Effects

Syringin has demonstrated hypoglycemic effects in animal models of diabetes.[14][15][16]

Mechanism of Action: The anti-diabetic activity of syringin is associated with its ability to enhance glucose utilization.[14] Studies have shown that syringin can stimulate glucose uptake in isolated soleus muscle and enhance glycogen synthesis in hepatocytes of streptozotocin (STZ)-induced diabetic rats.[14]

Quantitative Data:

Table 3: Effect of Syringin on Blood Glucose Levels in STZ-Induced Diabetic Rats

| Treatment Group | Dose | Duration | Fasting Blood Glucose (mg/dL) - Before | Fasting Blood Glucose (mg/dL) - After | Reference |

| Diabetic Control | - | - | >250 | >400 | [17][18][19][20][21] |

| Syringin | 1.0 mg/kg (i.v.) | 30 min | - | Dose-dependent decrease | [14][15] |

| Syringin | 5 mg/kg/day (oral) | 10 days | - | Significantly decreased | [16] |

Anti-Cancer Effects

Syringin has been reported to exhibit cytotoxic activity against various cancer cell lines.

Mechanism of Action: The anti-cancer effects of syringin are mediated through the induction of apoptosis and cell cycle arrest. The specific molecular mechanisms are still under investigation, but it is suggested to involve the modulation of multiple signaling pathways.

Quantitative Data:

Table 4: IC50 Values of Syringin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | - | [14][15][20][22][23][24] |

| HepG2 | Liver Cancer | - | [14][15][20][22][23][24] |

| HTB-26 | Breast Cancer | 10-50 | [15][25] |

| PC-3 | Prostate Cancer | 10-50 | [15][25] |

| K562 | Leukemia | - | [23] |

| Jurkat | Leukemia | - | [23] |

Hepatoprotective Effects

Syringin has been shown to protect the liver from various toxins and insults.[12][26][27][28]

Mechanism of Action: The hepatoprotective activity of syringin is linked to its antioxidant and anti-inflammatory properties. It can reduce the levels of liver injury markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[5][17][26][29][30][31][32] In models of fulminant hepatic failure, syringin has been shown to reduce mortality and alleviate pathological liver injury by inhibiting NF-κB activation and TNF-α production.[28]

Quantitative Data:

Table 5: Hepatoprotective Effects of Syringin

| Model | Insult | Syringin Dose | Effect on ALT | Effect on AST | Reference |

| LPS-induced acute liver injury in L-02 cells | LPS | Varies | Decreased | Decreased | [12][26][27] |

| D-galactosamine/LPS-induced FHF in mice | D-GalN/LPS | 10, 30, 100 mg/kg (i.p.) | Dose-dependent inhibition | Dose-dependent inhibition | [28] |

| Acetaminophen-induced hepatotoxicity | Acetaminophen | 150, 200 mg/kg | Significantly decreased | Significantly decreased | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Extraction and Isolation of Syringin from Siberian Ginseng

Objective: To extract and purify syringin from the dried roots and rhizomes of Eleutherococcus senticosus.

Methodology:

-

Extraction:

-

Air-dried and powdered plant material is subjected to heat reflux extraction with 75% ethanol at 70°C for 2.5 hours.[2]

-

-

Purification using Macroporous Resin Chromatography:

-

The crude extract is dissolved in deionized water and loaded onto a pre-equilibrated macroporous resin column (e.g., HPD100C).[16][27][33]

-

The column is washed with deionized water to remove impurities.

-

Syringin is eluted with a 60:40 (v/v) ethanol-water solution.[27]

-

The eluate containing syringin is collected and concentrated under reduced pressure.

-

-

Further Purification (Optional):

-

The concentrated eluate can be further purified by recrystallization from ethanol to obtain high-purity syringin.

-

Workflow Diagram:

HPLC Analysis of Syringin

Objective: To quantify the concentration of syringin in a sample.

Methodology:

-

Chromatographic Conditions:

-

Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[34][35][36][37][38]

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or phosphoric acid). A typical gradient might be: 0-3 min 5% acetonitrile, then a linear gradient to 60% acetonitrile over 22 minutes.[34][36]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 265 nm.

-

Injection Volume: 10-20 µL.

-

-

Standard Curve Preparation:

-

Prepare a series of standard solutions of syringin of known concentrations.

-

Inject each standard and record the peak area.

-

Construct a calibration curve by plotting peak area against concentration.

-

-

Sample Analysis:

-

Prepare the sample solution and inject it into the HPLC system.

-

Identify the syringin peak based on the retention time of the standard.

-

Quantify the amount of syringin in the sample using the calibration curve.

-

Western Blot Analysis of NF-κB Pathway Proteins

Objective: To determine the effect of syringin on the phosphorylation of IKKβ and IκBα.

Methodology:

-

Sample Preparation:

-

Treat cells with the desired concentrations of syringin and/or inflammatory stimulus (e.g., LPS).

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[26][39]

-

Incubate the membrane with primary antibodies against phospho-IKKβ, total IKKβ, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1][25][26][28][29][37][39][40]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[25][28]

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

ELISA for Cytokine Measurement

Objective: To quantify the levels of TNF-α, IL-6, and IL-1β in cell culture supernatants.

Methodology:

-

Assay Procedure (using a commercial ELISA kit):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.[4][21][22][35][41][42][43][44]

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate until color develops.

-

Stop the reaction with a stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of the cytokines in the samples by interpolating their absorbance values on the standard curve.

-

Conclusion

Syringin, a key bioactive constituent of Siberian Ginseng, exhibits a remarkable array of pharmacological properties, including potent anti-inflammatory, neuroprotective, anti-diabetic, anti-cancer, and hepatoprotective effects. Its multifaceted mechanisms of action, primarily involving the modulation of critical signaling pathways such as NF-κB and Nrf2, underscore its therapeutic potential for a wide range of diseases. The comprehensive data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering further investigation into the clinical applications of this promising natural compound. Further research is warranted to fully elucidate its mechanisms of action, establish its safety and efficacy in human subjects, and optimize its therapeutic potential.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. ABC Herbalgram Website [herbalgram.org]

- 3. Syringin exerts anti‐inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. criver.com [criver.com]

- 11. Evaluation of syringin’s neuroprotective effect in a model of neonatal hypoxic-ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Syringin Prevents Aβ25-35-Induced Neurotoxicity in SK-N-SH and SK-N-BE Cells by Modulating miR-124-3p/BID Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Comparative impact of streptozotocin on altering normal glucose homeostasis in diabetic rats compared to normoglycemic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Anti-diabetic Activity of Brucine in Streptozotocin-Induced Rats: In Silico, In Vitro, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. rsc.org [rsc.org]

- 23. cell lines ic50: Topics by Science.gov [science.gov]

- 24. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. merckmillipore.com [merckmillipore.com]

- 26. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 27. mdpi.com [mdpi.com]

- 28. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 29. e-crt.org [e-crt.org]

- 30. Clinical Course and Diagnosis of Drug Induced Liver Disease - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. drfalk.co.uk [drfalk.co.uk]

- 32. my.clevelandclinic.org [my.clevelandclinic.org]

- 33. [PDF] Enrichment and Purification of Syringin, Eleutheroside E and Isofraxidin from Acanthopanax senticosus by Macroporous Resin | Semantic Scholar [semanticscholar.org]

- 34. Separation of Syringin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 35. nacalai.com [nacalai.com]

- 36. agilent.com [agilent.com]

- 37. web.vscht.cz [web.vscht.cz]

- 38. hplc.eu [hplc.eu]

- 39. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 40. youtube.com [youtube.com]

- 41. Human Inflammatory Cytokine Multiplex ELISA Kit (IL1 alpha, IL1 beta, IL6, IL8, GM-CSF, IFN-gamma, MCAF and TNF-alpha) - 2BScientific [2bscientific.com]

- 42. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 43. fn-test.com [fn-test.com]

- 44. documents.thermofisher.com [documents.thermofisher.com]

Preliminary In-Vitro Studies of Acanthopanax Saponins: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthopanax, a genus of thorny shrubs and trees in the Araliaceae family, has a long history of use in traditional medicine, particularly in East Asia. Modern scientific inquiry has focused on elucidating the pharmacological activities of its various chemical constituents. Among these, triterpenoid saponins, including the acanthopanaxosides, are of significant interest due to their potential therapeutic effects. This technical guide provides an overview of the preliminary in-vitro studies related to saponins from Acanthopanax species, with a focus on the available data and experimental methodologies. It is important to note that while several acanthopanaxosides have been isolated, detailed in-vitro studies with specific quantitative data for many individual saponins, including Acanthopanaxoside B, are limited in the currently available scientific literature.

Cytotoxic and Anti-Cancer Activity

Preliminary in-vitro studies have explored the cytotoxic potential of compounds isolated from Acanthopanax senticosus against various human cancer cell lines. While specific data for this compound is not available, one study isolated Acanthopanaxosides A and C and evaluated the cytotoxic activity of other co-isolated compounds. For instance, a newly isolated lignan showed significant cytotoxic activity on HepG2 (human liver cancer) and MCF-7 (human breast cancer) cells with IC50 values of 10.9 ± 1.7 and 9.2 ± 1.5 μM, respectively[1]. Another compound, a new coumestan, exhibited significant cytotoxicity against HeLa (human cervical cancer) cells with an IC50 value of 6.5 μM[1].

Table 1: In-Vitro Cytotoxicity of Selected Compounds from Acanthopanax senticosus

| Compound | Cell Line | IC50 (μM) |

| Lignan (unspecified) | HepG2 | 10.9 ± 1.7 |

| Lignan (unspecified) | MCF-7 | 9.2 ± 1.5 |

| Coumestan (unspecified) | HeLa | 6.5 |

Note: Data for this compound was not provided in the cited study.

Experimental Protocols

Cell Culture and Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic activity of isolated compounds is the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.

-

Cell Seeding: Human cancer cell lines (e.g., HepG2, A549, HeLa, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/mL) and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-Inflammatory Activity

Extracts from Acanthopanax species have demonstrated anti-inflammatory properties in various in-vitro models. These effects are often attributed to the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways. While direct evidence for this compound is lacking, studies on total flavonoids from Acanthopanax senticosus (ASTF) have shown potent anti-inflammatory effects. ASTF was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated mouse macrophage (RAW 264.7) cells[2].

Signaling Pathways

The anti-inflammatory effects of Acanthopanax constituents are often linked to the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Extracts from Acanthopanax have been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB[3].

Caption: Proposed mechanism of anti-inflammatory action of Acanthopanax saponins via inhibition of the NF-κB signaling pathway.

Experimental Protocols

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

-

Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature.

-

Absorbance Measurement: The absorbance is measured at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.

Western Blot Analysis for Inflammatory Proteins

-

Cell Lysis: After treatment, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-IκBα, IκBα, p65) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Neuroprotective Effects

Extracts from Acanthopanax senticosus have been investigated for their neuroprotective properties in various in-vitro models of neurodegenerative diseases. One study demonstrated that an extract of A. senticosus exerted neuroprotective effects in SH-SY5Y human neuroblastoma cells overexpressing wild-type or A53T mutant α-synuclein, a model relevant to Parkinson's disease[4]. Another study evaluated the neuroprotective effects of 29 triterpenoid saponins isolated from the fruit of A. senticosus in an LPS-induced neuroinflammation model using BV2 microglia; however, the results were reported as "not ideal," and specific data for individual compounds were not provided[5][6].

Experimental Workflow for Neuroprotection Assays

Caption: A generalized workflow for evaluating the neuroprotective effects of a compound in vitro.

Experimental Protocols

SH-SY5Y Cell Culture and Differentiation

-

Culture: SH-SY5Y cells are typically cultured in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% FBS.

-

Differentiation: For some neuroprotection studies, cells are differentiated into a more neuron-like phenotype by treatment with retinoic acid (e.g., 10 µM) for several days.

Induction of Neurotoxicity

-

Oxidative Stress: Cells can be exposed to agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative stress.

-

Mitochondrial Dysfunction: MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP, is used to model Parkinson's disease by inhibiting complex I of the mitochondrial respiratory chain.

-

Amyloid-β Toxicity: Aggregated amyloid-β peptides are used to model Alzheimer's disease.

Assessment of Neuroprotection

-

Cell Viability Assays: MTT or LDH (lactate dehydrogenase) assays are used to quantify cell survival.

-

Measurement of Reactive Oxygen Species (ROS): Fluorescent probes like DCFH-DA are used to measure intracellular ROS levels.

-

Apoptosis Assays: Apoptosis can be assessed by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of caspases.

Conclusion and Future Directions

The available in-vitro evidence suggests that saponins and other constituents from Acanthopanax species possess a range of promising biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. However, a significant knowledge gap exists regarding the specific activities and mechanisms of action of individual saponins, such as this compound. Future research should focus on the isolation and purification of individual acanthopanaxosides and the comprehensive evaluation of their in-vitro bioactivities using standardized and robust experimental protocols. The generation of quantitative data, including IC50 and EC50 values, will be crucial for structure-activity relationship studies and for advancing the development of these natural compounds as potential therapeutic agents. A deeper investigation into the specific molecular targets and signaling pathways modulated by this compound is also warranted to fully understand its pharmacological potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Acanthopanax senticosus total flavonoids alleviate lipopolysaccharide-induced intestinal inflammation and modulate the gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acanthopanax trifoliatus inhibits lipopolysaccharide-induced inflammatory response in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of extract of Acanthopanax senticosus harms on SH-SY5Y cells overexpressing wild-type or A53T mutant α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms [frontiersin.org]

The Antioxidant Potential of Eleutheroside B: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the antioxidant properties of Eleutheroside B, a primary active component of Eleutherococcus senticosus (Siberian Ginseng). This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this natural compound.

Executive Summary

Eleutheroside B has demonstrated significant antioxidant capabilities, primarily through the modulation of key cellular signaling pathways, including the Nrf2-ARE and JAK2/STAT3 pathways. In vivo and in vitro studies have shown its efficacy in mitigating oxidative stress by reducing reactive oxygen species (ROS) and lipid peroxidation, while concurrently enhancing the endogenous antioxidant defense systems. This guide summarizes the quantitative data from pertinent studies, details the experimental methodologies employed, and provides visual representations of the underlying molecular mechanisms.

Data Presentation: Quantitative Antioxidant Effects of Eleutheroside B

While specific IC50 values for pure Eleutheroside B in common in vitro antioxidant assays such as DPPH and ABTS are not widely reported in the available scientific literature, its antioxidant effects have been quantified in cellular and in vivo models. The following tables summarize the key quantitative findings.

| In Vivo Study: High-Altitude Cerebral Edema Model | ||

| Parameter | Dosage of Eleutheroside B | Observed Effect |

| Reactive Oxygen Species (ROS) | 50 mg/kg and 100 mg/kg | Significant reduction in cerebral ROS levels[1] |

| Malondialdehyde (MDA) | 50 mg/kg and 100 mg/kg | Significant decrease in brain tissue MDA levels[1] |

| Glutathione (GSH) | 50 mg/kg and 100 mg/kg | Significant increase in brain tissue GSH levels[1] |

| In Vivo Study: High-Altitude Pulmonary Edema Model | ||

| Parameter | Dosage of Eleutheroside B | Observed Effect |

| Oxidative Stress Markers | 50 mg/kg and 100 mg/kg | Reversal of oxidative stress indicators[2] |

| Nrf2 Translocation | 50 mg/kg and 100 mg/kg | Facilitated translocation of Nrf2 to the nucleus[2] |

Core Mechanisms of Antioxidant Action

Eleutheroside B exerts its antioxidant effects through a multi-pronged approach, primarily by activating the Nrf2-ARE pathway and inhibiting the pro-oxidant JAK2/STAT3 signaling cascade.

Nrf2-ARE Pathway Activation

Under conditions of oxidative stress, Eleutheroside B promotes the dissociation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) from its cytosolic inhibitor, Keap1 (Kelch-like ECH-associated protein 1). This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful electrophiles.

Inhibition of the JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is implicated in inflammatory responses and the production of ROS. Eleutheroside B has been shown to inhibit the phosphorylation of both JAK2 and STAT3. By downregulating this pathway, Eleutheroside B effectively reduces the expression of pro-inflammatory cytokines and mitigates the generation of ROS, thereby protecting cells from oxidative damage.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature concerning the antioxidant activity of Eleutheroside B.

In Vivo High-Altitude Cerebral Edema Model

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Oxidative Stress: Exposure to a hypobaric hypoxia chamber to simulate high-altitude conditions, leading to cerebral edema and oxidative stress.

-

Treatment: Intraperitoneal administration of Eleutheroside B at doses of 50 mg/kg and 100 mg/kg.

-

Assessment of Oxidative Stress Markers:

-

ROS Detection: In situ detection of ROS in brain tissue using a dihydroethidium (DHE) fluorescent probe.

-

MDA Assay: Quantification of malondialdehyde (MDA) levels in brain homogenates using a thiobarbituric acid reactive substances (TBARS) assay kit.

-

GSH Assay: Measurement of reduced glutathione (GSH) levels in brain homogenates using a commercial GSH assay kit based on the enzymatic recycling method.

-

In Vivo High-Altitude Pulmonary Edema Model

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Oxidative Stress: Exposure to a hypobaric chamber to induce pulmonary edema and associated oxidative stress.

-

Treatment: Intraperitoneal administration of Eleutheroside B at doses of 50 mg/kg and 100 mg/kg.

-

Assessment of Nrf2 Activation:

-

Immunofluorescence: Analysis of Nrf2 nuclear translocation in lung tissue sections using immunofluorescence staining with an anti-Nrf2 antibody.

-

Western Blot: Quantification of the expression levels of Nrf2 and its downstream target, HO-1, in lung tissue homogenates.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Method: High-Performance Thin-Layer Chromatography (HPTLC) coupled with DPPH staining.

-

Procedure:

-

Eleutheroside B is spotted onto an HPTLC plate and developed.

-

The plate is then sprayed with a DPPH solution (typically 0.2% in methanol).

-

Radical scavenging activity is indicated by the appearance of a yellow spot on a purple background, where the DPPH radical has been reduced by the antioxidant.

-

Conclusion and Future Directions

Eleutheroside B demonstrates considerable promise as a natural antioxidant with therapeutic potential. Its ability to modulate the Nrf2-ARE and JAK2/STAT3 signaling pathways provides a robust mechanism for combating oxidative stress. While in vivo studies have provided valuable quantitative data, further research is warranted to determine the specific in vitro antioxidant capacity of pure Eleutheroside B through standardized assays like DPPH and ABTS. Elucidating its complete pharmacokinetic and pharmacodynamic profile will be crucial for its development as a potential therapeutic agent for oxidative stress-related pathologies.

References

Acanthopanaxoside B and its Progenitor Extract: A Technical Guide to Neuroprotective Mechanisms in Preclinical Models

Executive Summary

Acanthopanax senticosus (AS), a medicinal plant with a long history in traditional medicine, is a source of various bioactive compounds, including the triterpenoid saponin Acanthopanaxoside B. Preclinical research has increasingly focused on the neuroprotective potential of Acanthopanax senticosus extract (ASE), which contains this compound, against neurodegenerative conditions and ischemic brain injury. This document provides a detailed technical overview of the key findings from preclinical in vitro and in vivo models. It outlines the primary mechanisms of action, details common experimental protocols, presents quantitative data from relevant studies, and visualizes the core signaling pathways and experimental workflows. The evidence suggests that ASE exerts its neuroprotective effects primarily through the activation of the PI3K/Akt cell survival pathway and the Nrf2/HO-1 antioxidant response pathway.

Core Neuroprotective Signaling Pathways

The neuroprotective effects observed in preclinical studies of Acanthopanax senticosus extract are largely attributed to its modulation of two critical intracellular signaling pathways: the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis, and the Nrf2/HO-1 pathway, which governs the cellular antioxidant response.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is fundamental for regulating neuronal survival, growth, and synaptic plasticity.[1] Activation of this pathway by extracts of Acanthopanax senticosus is considered a key mechanism for its neuroprotective action, effectively preventing neuroinflammation and apoptosis.[2] In models of cerebral ischemia, activation of the PI3K/Akt pathway can promote the expression of downstream anti-apoptotic proteins, contributing to cell survival.[3]

Nrf2/HO-1 Antioxidant Pathway

Oxidative stress is a major contributor to neuronal damage in both acute brain injury and chronic neurodegenerative diseases.[4] The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response.[5] Under normal conditions, Nrf2 is bound in the cytoplasm by Keap1. Upon stimulation by compounds like those in ASE, Nrf2 is released, translocates to the nucleus, and initiates the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1).[4][6] This pathway is crucial for protecting cells from oxidative damage.[5][7]

Preclinical Evidence: In Vitro Models